molecular formula C7H4Br2F3N B1295490 2,6-Dibromo-4-(trifluoromethyl)aniline CAS No. 72678-19-4

2,6-Dibromo-4-(trifluoromethyl)aniline

Cat. No.: B1295490
CAS No.: 72678-19-4
M. Wt: 318.92 g/mol
InChI Key: DRSMEHXBOXHXDX-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4Br2F3N and a molecular weight of 318.917 g/mol . It is characterized by the presence of amino, bromine, and trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

The synthesis of 2,6-Dibromo-4-(trifluoromethyl)aniline typically involves the bromination of 4-Aminobenzotrifluoride. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:

Chemical Reactions Analysis

2,6-Dibromo-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dibromo-4-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and trifluoromethyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

2,6-Dibromo-4-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

    4-Amino-3,5-dichlorobenzotrifluoride: Similar structure but with chlorine atoms instead of bromine.

    4-Amino-3,5-difluorobenzotrifluoride: Similar structure but with fluorine atoms instead of bromine.

    4-Amino-3,5-diiodobenzotrifluoride: Similar structure but with iodine atoms instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the types of interactions it can form due to the presence of bromine atoms .

Properties

IUPAC Name

2,6-dibromo-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSMEHXBOXHXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222988
Record name 4-Amino-3,5-dibromobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72678-19-4
Record name 4-Amino-3,5-dibromobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3,5-dibromobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromo-4-(trifluoromethyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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